Radicinin Exhibits 4-Fold Higher Mean Anticancer Potency than Massarilactone H Across Resistant Cancer Cell Lines
In a head-to-head MTT assay across three human cancer cell lines (A549, SKMEL-28, U937), radicinin displayed a mean IC50 of 8.2 µM, compared to 33.2 µM for massarilactone H, the next most active fungal metabolite tested [1]. Radicinin was equipotent to cisplatin (mean IC50 8.4 µM) [1].
| Evidence Dimension | Mean IC50 (µM) across A549, SKMEL-28, U937 cancer cell lines (MTT assay, 72 h) |
|---|---|
| Target Compound Data | 8.2 µM |
| Comparator Or Baseline | Massarilactone H: 33.2 µM; Cisplatin: 8.4 µM |
| Quantified Difference | Radicinin is 4.0-fold more potent than massarilactone H; equipotent to cisplatin |
| Conditions | MTT assay, 72 h treatment, cell lines: A549 (lung adenocarcinoma), SKMEL-28 (melanoma), U937 (leukemia) |
Why This Matters
This potency advantage positions radicinin as a superior scaffold for anticancer lead optimization compared to co-occurring fungal metabolites, offering a more favorable starting point for medicinal chemistry campaigns.
- [1] Mathieu V, Superchi S, Masi M, Scafato P, Kornienko A, Evidente A. In Vitro Effects of Fungal Phytotoxins on Cancer Cell Viability: First Insight into Structure Activity Relationship of a Potent Metabolite of Cochliobolus australiensis Radicinin. Toxins. 2022;14(8):517. View Source
